Home > Products > Screening Compounds P15874 > NY-ESO-1 (161-180)
NY-ESO-1 (161-180) -

NY-ESO-1 (161-180)

Catalog Number: EVT-244040
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Source

NY-ESO-1 was first identified through serological analysis of recombinant cDNA expression libraries, highlighting its potential as a tumor-associated antigen. It is expressed in various cancers, including melanoma, lung cancer, and synovial sarcoma, while being restricted to germline tissues under normal physiological conditions .

Classification

NY-ESO-1 falls under the category of cancer/testis antigens, which are typically silent in normal tissues but re-expressed in malignant cells. This unique expression pattern makes it an attractive target for immunotherapy strategies aimed at harnessing the body's immune response against tumors .

Synthesis Analysis

Methods

The synthesis of NY-ESO-1 (161-180) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically utilizes protected amino acids to prevent unwanted reactions during the assembly process.

Technical Details

The synthesis process includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide.
  2. Deprotection: After each coupling step, protective groups are removed to allow for the next amino acid addition.
  3. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the solid support and deprotected.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography to ensure high purity for biological assays .
Molecular Structure Analysis

Structure

The NY-ESO-1 (161-180) peptide has a specific sequence that allows it to bind to major histocompatibility complex class II molecules, facilitating T cell recognition. The molecular structure features a glycine-rich N-terminal region and a hydrophobic C-terminal region, contributing to its stability and interaction with immune receptors .

Data

The peptide's molecular weight is approximately 2 kDa, and its sequence is critical for eliciting immune responses from T cells. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance could provide further insights into its conformation and binding characteristics .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving NY-ESO-1 (161-180) occur during its interaction with T cell receptors on CD4+ T cells. These interactions are mediated by specific binding to major histocompatibility complex molecules on antigen-presenting cells.

Technical Details

Upon binding, a series of intracellular signaling cascades are activated within T cells:

  1. T Cell Activation: The engagement of T cell receptors leads to phosphorylation of signaling proteins.
  2. Cytokine Release: Activated T cells secrete cytokines such as interferon-gamma, which play a role in orchestrating an immune response against tumor cells .
Mechanism of Action

Process

The mechanism by which NY-ESO-1 (161-180) stimulates an immune response involves several steps:

  1. Presentation: The peptide is presented on major histocompatibility complex class II molecules by antigen-presenting cells.
  2. Recognition: CD4+ T cells recognize the peptide-MHC complex through their T cell receptors.
  3. Activation: This recognition leads to T cell activation and proliferation.
  4. Immune Response: Activated T cells can then help other immune cells eliminate tumor cells expressing NY-ESO-1 .

Data

Studies show that stimulation with NY-ESO-1 (161-180) primarily generates CD4+ T cell responses, with limited activation of CD8+ T cells compared to other peptides like NY-ESO-1 (157–170) .

Physical and Chemical Properties Analysis

Physical Properties

NY-ESO-1 (161-180) is characterized by its small size and hydrophilic nature due to its amino acid composition. It tends to form stable structures that facilitate its interaction with immune receptors.

Chemical Properties

The chemical properties include:

  • Solubility: Generally soluble in aqueous buffers.
  • Stability: Peptide stability can be affected by environmental factors such as temperature and pH.
    Relevant analyses often involve assessing its stability under various conditions to determine optimal storage and handling protocols .
Applications

Scientific Uses

NY-ESO-1 (161-180) has significant applications in cancer immunotherapy:

  1. Vaccine Development: It is used in therapeutic vaccines aimed at eliciting specific immune responses against tumors expressing NY-ESO-1.
  2. Adoptive Cell Transfer: NY-ESO-1-specific T cell therapies are being developed where patients' T cells are engineered to target tumors expressing this antigen.
  3. Diagnostic Tools: It serves as a biomarker for certain cancers, aiding in diagnosis and monitoring treatment responses .
Immunobiology of NY-ESO-1 (161-180)

Epitope Localization and Structural Determinants in NY-ESO-1 (161-180)

The NY-ESO-1 (161-180) peptide (sequence: WITQCFLPVFLAQPPSGQRA) is a 20-amino acid fragment derived from the New York esophageal squamous cell carcinoma 1 (NY-ESO-1) protein, a highly immunogenic cancer-testis antigen (CTA). This region resides within the hydrophobic C-terminal domain of NY-ESO-1, characterized by a conserved Pcc-1 domain implicated in protein-protein interactions and potential roles in cell cycle regulation [5] [6]. Structural analysis reveals that residues 165-180 (CFLPVFLAQPPSGQRA) constitute the core binding motif for HLA-DP4 molecules, with anchor residues Cysteine (C165) and Valine (V169) critical for stable docking within the HLA-DP4 binding groove [1] [7]. Flanking this core, residues Tryptophan (W161) and Alanine (A180) contribute to peptide stability and proteasomal processing efficiency. Notably, embedded within this sequence is the HLA-A2-restricted cytotoxic T lymphocyte (CTL) epitope ESO:157-165 (SLLMWITQC), enabling the generation of dual CD4+ and CD8+ T-cell responses from a single antigenic sequence [2] [7].

Table 1: Structural and Functional Domains within NY-ESO-1 (161-180)

Peptide RegionAmino Acid SequenceStructural/Functional RoleBiological Significance
N-terminal FlankW161-I164Stability & ProcessingInfluences proteasomal cleavage efficiency
HLA-DP4 Core Binding MotifC165-V169MHC-II Anchor ResiduesCritical for HLA-DP4 binding affinity (C165, V169 key anchors)
C-terminal FlankF170-A180TCR Interaction InterfaceContains residues critical for T-cell receptor contact
Embedded HLA-A2 EpitopeI162-C170Overlapping MHC-I MotifEncompasses ESO:157-165 (SLLMWITQC) CTL epitope

HLA-DP4-Restricted CD4+ T-Cell Recognition Mechanisms

NY-ESO-1 (161-180) is presented to CD4+ T cells primarily by antigen-presenting cells (APCs) expressing HLA-DP4 molecules (specifically HLA-DPB1*0401 and *0402 alleles), prevalent in 43-70% of Caucasian populations [1] [3] [7]. Recognition is strictly HLA-DP4 and CD4-dependent, as confirmed by antibody blocking experiments [1] [4]. The T-cell receptor (TCR) repertoire recognizing this epitope is diverse but demonstrates a dominant pairing: TRAV9-1 (Vα22.1) and TRBV20-1 (Vβ2) chains identified through cloning from tumor-infiltrating lymphocytes (TILs) and peripheral blood mononuclear cells (PBMCs) of vaccinated melanoma patients [1] [4]. Retroviral transduction of this specific TCR α/β pair into naïve CD4+ T cells confers specificity for NY-ESO-1 (161-180)/HLA-DP4 complexes, enabling recognition of peptide-pulsed APCs (including dendritic cells, B cells, and PBMCs) and, crucially, endogenously processed NY-ESO-1 presented by HLA-DP4+ melanoma cells – a capability often absent in the original parental T-cell lines [1] [4]. Transduced CD4+ T cells exhibit high functional avidity, responding to peptide concentrations as low as 0.2 µM, comparable to native T-cell clones [1] [4].

Cross-Presentation Pathways for Dual CD4+/CD8+ T-Cell Activation

A defining immunobiological feature of NY-ESO-1 (161-180) is its capacity to engage both CD4+ helper and CD8+ cytotoxic T-cell responses via cross-presentation pathways. The peptide contains overlapping epitopes: the HLA-DP4-restricted CD4+ epitope (161-180) and the embedded HLA-A*0201-restricted CD8+ epitope (157-165/167) [2] [7]. Professional APCs, particularly dendritic cells (DCs), can internalize exogenous NY-ESO-1 (161-180) peptide or full-length protein. Following endocytosis, two key pathways enable CD8+ T-cell activation:

  • Endosome-to-Cytosol Cross-Presentation: A fraction of the internalized peptide/protein escapes the endosomal compartment into the cytosol. It undergoes proteasomal degradation, and the resulting ESO:157-165 peptide is transported via TAP (Transporter associated with Antigen Processing) into the endoplasmic reticulum (ER). Here, it loads onto HLA-A*0201 molecules, which are then trafficked to the cell surface for CD8+ T-cell recognition [2] [6].
  • Vacuolar Pathway: Some internalized antigen is processed within endosomal/lysosomal compartments. The longer 161-180 peptide can be trimmed by endosomal peptidases to generate the HLA-A0201-binding ESO:157-165 epitope, which directly loads onto recycled HLA-A0201 molecules within the endosome [2].In vitro sensitization of PBMCs from melanoma patients using NY-ESO-1 (157-170) – a peptide encompassing both the core CTL epitope and part of the DP4-restricted sequence – efficiently generates both NY-ESO-1-specific HLA-DP4-restricted CD4+ T cells and HLA-A2/A24-restricted CD8+ T cells from the same donor [2] [7]. These dual-specific T cells demonstrate coordinated effector functions: CD4+ T cells provide critical help (e.g., via CD40-CD40L interaction and cytokine secretion like IL-2) leading to enhanced clonal expansion, functional maturation, and persistence of NY-ESO-1-specific CD8+ CTLs, which acquire the ability to recognize and lyse NY-ESO-1-expressing tumor cells [2] [6] [7].

Role of NY-ESO-1 (161-180) in Antigen-Presenting Cell (APC) Maturation

Engagement of NY-ESO-1 (161-180) with the immune system, particularly within the context of vaccination, actively contributes to the functional maturation of dendritic cells (DCs), enhancing their immunostimulatory capacity. Exposure of immature DCs to NY-ESO-1 protein or the 161-180 peptide, especially in an inflammatory context or combined with adjuvants like Incomplete Freund's Adjuvant (IFA), triggers upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class II molecules (HLA-DP, -DQ, -DR) on the DC surface [5] [7]. This maturation is further evidenced by increased expression of the DC maturation marker CD83 and enhanced secretion of pro-inflammatory cytokines such as IL-12p70 and TNF-α [5] [7]. Mature DCs loaded with NY-ESO-1 (161-180) exhibit significantly improved migratory capacity towards lymphoid chemokines (e.g., CCL19, CCL21) and possess a markedly enhanced ability to prime naïve CD4+ T cells compared to immature DCs [5] [6].

Table 2: Functional Outcomes of NY-ESO-1 (161-180) Specific Immune Responses

Response TypeKey FindingExperimental Evidence
TCR EngineeringTRAV9-1/TRBV20-1 TCR transduction enables CD4+ T cells to recognize tumor cellsTransduced cells recognized HLA-DP4+/NY-ESO-1+ melanoma lines (e.g., 586mel), unlike parental T-cell line SG6 [1] [4]
Dual T-cell ActivationSingle peptide induces functional CD4+ & CD8+ T cellsIn vitro stimulation with ESO:157-170 generated both HLA-DP4-restricted CD4+ and HLA-A2-restricted CD8+ T cells from PBMCs [2] [7]
APC MaturationEnhances DC immunogenicityDCs exposed to NY-ESO-1/peptide + adjuvant show ↑ CD83, CD86, CD40, HLA-DR and secrete IL-12 [5] [7]
High Functional AvidityRecognition of low antigen concentrationsTCR-transduced CD4+ T cells respond to 0.2 µM peptide; induced CD4+ clones recognize 0.1 µM peptide [1] [4] [7]
Tumor RecognitionVaccine-induced T cells recognize native antigenPolyclonal CD4+ T cells and clones from vaccinated patients recognized NY-ESO-1+ HLA-DP4+ tumor cell lines (e.g., SK-Mel-37) [7]

This DC maturation process is crucial for breaking tolerance against NY-ESO-1. Mature DCs present the NY-ESO-1 (161-180) epitope more efficiently and provide the necessary co-stimulatory signals ("Signal 2") that prevent T-cell anergy and drive the differentiation of NY-ESO-1-specific CD4+ T cells towards a Thelper 1 (Th1) phenotype, characterized by robust IFN-γ production [5] [7]. This Th1 polarization is essential for effective antitumor immunity. Furthermore, mature DCs activated via NY-ESO-1 presentation contribute to the induction of NY-ESO-1-specific antibody responses, linking cellular and humoral immunity [5] [7]. The adjuvant effect observed when combining NY-ESO-1 (161-180) with IFA in clinical vaccines is partly attributed to this enhanced APC maturation and function, creating a more immunogenic microenvironment conducive to priming and sustaining potent, tumor-reactive T-cell responses [7].

Properties

Product Name

NY-ESO-1 (161-180)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.